Anthopleurine
Description
Properties
CAS No. |
56595-17-6 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO4/c1-8(2,3)4-5(9)6(10)7(11)12/h5-6,9-10H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
ZOPACRMLVDFSGJ-NTSWFWBYSA-N |
SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])O)O |
Isomeric SMILES |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])O)O |
Canonical SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Alarm Pheromones in Social Insects: 3-Methyl-2-Buten-1-Yl Acetate
Source Organism : Africanized honeybee (Apis mellifera scutellata) .
Function : This ester-based compound is released during stinging events, mobilizing colony defense through increased aggression and recruitment of guard bees .
Comparison with Anthopleurine :
- Functional Similarity : Both compounds serve as interspecific alarm signals. This compound alerts conspecifics to predation threats, while 3-methyl-2-buten-1-yl acetate coordinates collective defense in bees.
- Mechanistic Difference : this compound induces passive avoidance (e.g., retraction), whereas the honeybee pheromone triggers active aggression .
- Ecological Context : this compound operates in a marine predator-prey system, while the honeybee pheromone functions in terrestrial social insect colonies .
Anxiety-Inducing Pheromones in Mammals: Rat Alarm Substance
Source Organism: Laboratory rat (Rattus norvegicus) . Function: Identified by Inagaki et al. (2014), this unnamed pheromone increases anxiety-like behaviors (e.g., freezing, avoidance) in rats exposed to predator odors .
Comparison with this compound :
- Functional Overlap : Both compounds modulate defensive behaviors. This compound elicits immediate physical responses, while the rat pheromone primes psychological stress .
- Complexity of Response : The rat pheromone requires integration with olfactory cues (e.g., predator scent), whereas this compound directly triggers innate escape behaviors .
- Evolutionary Significance : this compound’s role in clonal anemone populations suggests intraspecific communication, while the rat pheromone may enhance survival in solitary or group contexts .
Data Table: Comparative Overview of this compound and Analogous Compounds
Research Findings and Implications
- This compound : Studies highlight its role in predator-prey dynamics, with nudibranchs inadvertently disseminating the pheromone during feeding, creating a "chemical cry for help" among anemones . This mechanism enhances colony survival in clonal populations .
- Honeybee Pheromone : The ester’s volatility enables rapid colony-wide responses, contrasting with this compound’s localized aquatic dispersion .
- Rat Pheromone : Its synergy with environmental cues underscores the complexity of mammalian alarm systems compared to the direct action of this compound .
Knowledge Gaps:
Structural elucidation of this compound is critical for comparative biochemistry.
Cross-species studies examining pheromone reception mechanisms could reveal conserved evolutionary pathways.
Preparation Methods
Natural Extraction and Isolation Protocols
Source Material Collection and Preparation
Anthopleurine is typically extracted from the tentacles of Anthopleura species, which are rich in neurotoxic peptides. Specimens are collected from marine environments and immediately frozen to preserve peptide integrity. Tentacles are dissected and homogenized in a buffer containing protease inhibitors to prevent degradation. The homogenate undergoes centrifugation at 900 × g for 5 minutes to remove cellular debris, followed by filtration through a 0.22 µm membrane to isolate the soluble fraction.
Chromatographic Purification
The crude extract is subjected to sequential chromatographic steps:
- Size-Exclusion Chromatography : Separates components by molecular weight, enriching fractions containing peptides <10 kDa.
- Ion-Exchange Chromatography : Utilizes a DEAE-Sepharose column with a NaCl gradient (0–1 M) to resolve cationic neurotoxins.
- Reverse-Phase HPLC : A SunFire C18 column (5 µm, 250 × 10 mm) with a 0–60% acetonitrile gradient over 60 minutes achieves final purification. Active fractions are identified using electrophysiological assays on rat cortical neurons.
Table 1: Key Parameters for Natural this compound Isolation
| Parameter | Value | Source |
|---|---|---|
| Homogenization buffer | 0.1 M Tris-HCl, pH 7.4 + 1 mM EDTA | |
| Centrifugation speed | 900 × g, 5 min | |
| HPLC column | SunFire C18 (5 µm) | |
| Average yield per 100 g tissue | 0.2–0.5 mg |
Recombinant Production via Escherichia coli Expression Systems
cDNA Cloning and Vector Construction
The this compound precursor gene is amplified from Anthopleura tentacle RNA using 3′- and 5′-RACE PCR. Degenerate primers based on conserved neurotoxin sequences enable amplification of the 400 bp transcript, which is cloned into a pET32b(+) vector with a thioredoxin (Trx) fusion tag to enhance solubility. The construct is transformed into E. coli SHuffle cells, which promote disulfide bond formation in the cytoplasm.
Fermentation and Fusion Protein Isolation
Cells are cultured in Terrific Broth at 37°C until OD600 reaches 0.6–0.8, followed by induction with 0.5 mM IPTG at 16°C for 20 hours. The Trx-Anthopleurine fusion protein is extracted via sonication in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and purified using Ni-NTA affinity chromatography.
Proteolytic Cleavage and Refolding
The fusion protein is treated with CNBr (10 mg/mL in 70% formic acid) for 24 hours at 4°C to cleave the Trx tag. This compound is refolded in a redox buffer (0.1 M Tris-HCl, 1 mM EDTA, 2 mM reduced/oxidized glutathione, pH 8.5) for 48 hours. Final purification via HPLC yields 0.7 mg/L culture of bioactive peptide.
Table 2: Recombinant this compound Production Metrics
| Parameter | Value | Source |
|---|---|---|
| Expression host | E. coli SHuffle T7 | |
| Induction temperature | 16°C | |
| CNBr cleavage time | 24 hours | |
| Final yield | 0.7 mg/L culture |
Structural Elucidation and Quality Control
Disulfide Bond Mapping
This compound contains five disulfide bonds (C1–C8, C11–C42, C17–C35, C22–C43, C29–C44) critical for its tertiary structure. Reduction with 2.2 M dithiothreitol (DTT) followed by alkylation with 4-vinylpyridine allows Edman degradation sequencing. MALDI-TOF mass spectrometry confirms the monoisotopic mass (4788.62 Da) matches the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D 1H-15N HSQC spectra at 600 MHz reveal a W-shaped structure stabilized by antiparallel β-sheets (Y16–E18, H27–D28, R41–C44) and a 3–10 helix (G30–D32). Hydrogen-deuterium exchange rates identify 19 stable hydrogen bonds, while NOESY data map aromatic stacking between Y16 and F26.
Table 3: Structural Features of this compound
| Feature | Description | Source |
|---|---|---|
| Disulfide bonds | 5 bridges (C1–C8, C11–C42, etc.) | |
| Secondary structures | 3 β-sheets, 1 3–10 helix | |
| Key interactions | Y16-F26 π-stacking, E18-R21 salt bridge |
Electrophysiological Validation of Bioactivity
Whole-cell patch-clamp studies on rat cortical neurons confirm this compound’s mechanism of action. At 3 µM, it delays sodium channel inactivation, prolonging action potentials by 40–60%. Tetrodotoxin (2 µM) completely abolishes this effect, verifying specificity for Nav1.1–Nav1.7 subtypes. Dose-response curves show an EC50 of 1.2 µM, with maximal efficacy at 10 µM.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating Anthopleurine from its natural source?
- Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex) or HPLC for purification. Researchers should validate purity using TLC and spectroscopic methods (UV-Vis, IR). Reproducibility requires documenting solvent ratios, temperature, and pressure conditions . For novel compounds, structural confirmation via NMR and mass spectrometry is essential .
Q. How can researchers validate the structural identity of this compound?
- Answer : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to resolve stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. X-ray crystallography is ideal for absolute configuration determination. Cross-reference spectral data with published databases (e.g., SciFinder, PubChem) to avoid misidentification .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Answer : Common assays include:
- Cytotoxicity: MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity: Broth microdilution for MIC/MBC determination.
- Enzyme inhibition: Fluorometric or colorimetric assays (e.g., COX-2, acetylcholinesterase).
Ensure ethical approval for cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Answer : Conduct meta-analyses to identify variables such as:
- Source organism subspecies or geographical variations.
- Extraction protocols (e.g., polar vs. nonpolar solvents).
- Assay conditions (pH, incubation time).
Statistical tools (ANOVA, regression analysis) can quantify variability. Replicate experiments under standardized conditions to isolate confounding factors .
Q. What advanced techniques are used to study this compound’s mechanism of action?
- Answer :
- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina).
- CRISPR/Cas9 : Knockout genes in cell models to identify pathways affected.
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to profile expression changes.
Validate findings with orthogonal methods (e.g., Western blot for protein validation) .
Q. How to design in vivo studies for this compound while ensuring ethical compliance?
- Answer :
- Model selection : Rodents (mice/rats) for acute toxicity; zebrafish for high-throughput screening.
- Dosage : Determine LD50 via OECD guidelines. Include vehicle controls and blinded experimenters.
- Ethics : Follow ARRIVE 2.0 guidelines for reporting and obtain IACUC approval.
Publish negative results to avoid publication bias .
Q. What strategies mitigate false positives in this compound’s synergistic effect studies?
- Answer :
- Isobologram analysis : Quantify synergy/additivity/antagonism with combination indices.
- Checkerboard assays : Test fractional inhibitory concentrations (FIC).
- Statistical rigor : Use Bliss independence or Chou-Talalay models. Replicate with independent cell lines and primary cells .
Q. How to ensure data reproducibility in this compound research?
- Answer :
- Open protocols : Share detailed methods on platforms like protocols.io .
- Material deposition : Submit purified compounds to repositories (e.g., NCI’s DTP).
- Inter-lab validation : Collaborate for independent replication.
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
